An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
An In-depth Technical Guide to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic carboxylic acid building block. While specific biological data for this compound is limited in publicly accessible literature, its structural motif is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and explores potential biological activities based on structurally related compounds.
Chemical Properties and Identification
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a 5-methyl-1,2,4-oxadiazol ring at the 3-position.
| Property | Value | Source |
| CAS Number | 264264-32-6 | Commercial Suppliers |
| Molecular Formula | C₁₀H₈N₂O₃ | Calculated |
| Molecular Weight | 204.18 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge |
Synthesis
Proposed Experimental Protocol: Catalytic Oxidation
This protocol is adapted from a general method for the synthesis of benzoic acids containing a 1,2,4-oxadiazole ring.[1]
Materials:
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3-(m-tolyl)-5-methyl-1,2,4-oxadiazole (precursor)
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Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
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Sodium bromide (NaBr)
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Glacial acetic acid (AcOH)
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Oxygen (from air)
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Standard laboratory glassware and equipment for reflux and filtration
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(m-tolyl)-5-methyl-1,2,4-oxadiazole, cobalt(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The molar ratio of substrate:Co(OAc)₂:NaBr should be approximately 13:1.3:1.3 in a sufficient volume of acetic acid.
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Reaction Conditions: Heat the reaction mixture to 95 °C with constant stirring.[1] Allow air to be the source of oxygen for the oxidation.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time is expected to be several hours.[1]
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, is expected to precipitate out of the solution.
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Isolation and Purification: Collect the solid product by filtration and wash with cold acetic acid and then with water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Potential Biological Activities and Signaling Pathways
While no specific biological data for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid has been reported, the 1,2,4-oxadiazole scaffold is present in numerous biologically active molecules. Structure-activity relationship (SAR) studies of related compounds can provide insights into its potential therapeutic applications.
Anticancer Potential
Derivatives of 1,2,4-oxadiazole have been investigated for their anticancer properties. Some have been shown to act as caspase-3 activators, inducing apoptosis in cancer cells.[2] The general structure of these compounds often involves an oxadiazole core linking two aromatic rings.
It is plausible that 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid could be a scaffold for the development of novel anticancer agents. The carboxylic acid group provides a handle for further chemical modification to optimize activity and selectivity.
Antimicrobial Activity
The 1,2,4-oxadiazole nucleus is a key feature in a class of antibiotics that target cell-wall biosynthesis in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] SAR studies of these antibiotics have revealed that modifications to the substituents on the oxadiazole ring can significantly impact their antibacterial potency.[4] While the reported active compounds have more complex structures than 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, it could serve as a foundational structure for the development of new antibacterial agents.
Structure-Activity Relationship (SAR) Insights
Based on studies of various 1,2,4-oxadiazole derivatives, the following general SAR principles can be inferred, which may be relevant for the future development of analogs of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid:
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Substituents on the Aromatic Rings: The nature and position of substituents on the benzoic acid ring and any additional aromatic moieties can dramatically influence biological activity. Electron-withdrawing or electron-donating groups, as well as their steric properties, can affect target binding and pharmacokinetic profiles.
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The 5-Position of the Oxadiazole Ring: The methyl group at the 5-position is a key feature. Replacing this with other alkyl or aryl groups would likely modulate the compound's activity. For instance, in some series of 1,2,4-oxadiazole antibiotics, larger, more complex substituents at this position were found to be crucial for potent activity.[3]
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The Carboxylic Acid Group: The benzoic acid moiety provides a site for salt formation, which can influence solubility and formulation properties. It also presents an opportunity for prodrug strategies, such as esterification, to improve oral bioavailability.
Conclusion and Future Directions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a readily accessible chemical building block with potential for the development of novel therapeutic agents. While direct biological data is currently lacking, the well-documented importance of the 1,2,4-oxadiazole scaffold in medicinal chemistry suggests that this compound and its derivatives warrant further investigation. Future research should focus on the synthesis of a library of analogs with systematic modifications to the methyl and benzoic acid groups, followed by screening in a variety of biological assays, particularly in the areas of oncology and infectious diseases. Such studies would elucidate the SAR for this chemical series and potentially lead to the discovery of new drug candidates.
